Product packaging for Methyl dithioacetate(Cat. No.:CAS No. 2168-84-5)

Methyl dithioacetate

Cat. No.: B1210734
CAS No.: 2168-84-5
M. Wt: 106.21 g/mol
InChI Key: PFWSEYMNCOMKDX-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Science and Research Context

In contemporary chemical research, the significance of methyl dithioacetate and related dithioesters is multifaceted. These compounds are pivotal intermediates and reagents in organic synthesis. Dithioesters, as a class, have a rich history in polymer chemistry, where they are utilized as chain transfer agents in a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.org This technique allows for the synthesis of polymers with well-defined molecular weights and architectures.

Beyond polymer science, dithioesters are gaining attention in chemical biology. Research has demonstrated that the dithioester functional group can be engineered to release hydrogen sulfide (B99878) (H₂S) upon reaction with biological thiols like cysteine. rsc.orgrsc.org This has opened avenues for developing dithioesters as tunable, cysteine-triggered H₂S donors for studying the biological roles of this important signaling molecule. rsc.orgrsc.org

Recent synthetic methodologies have also highlighted the utility of dithioesters. For instance, a novel method has been developed for the direct synthesis of methyl-dithioesters from readily available trifluoromethyl arenes, showcasing a new functional group transformation that is operationally simple and accommodates a broad range of functional groups. diva-portal.org Furthermore, research has explored the reactions of dithioesters with various reagents, such as Grignard reagents, and the application of their enethiolates in the synthesis of natural products, underscoring their versatility as synthetic intermediates. researchgate.net

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
CAS Number 2168-84-5 nih.gov
Molecular Formula C₃H₆S₂ nih.govchemsrc.com
Molecular Weight 106.21 g/mol nih.govchemsrc.com
Boiling Point 136-138 °C @ 760 mmHg thegoodscentscompany.com
Flash Point 36.11 °C (97.00 °F) thegoodscentscompany.com
IUPAC Name methyl ethanedithioate nih.gov

Historical Trajectory and Foundational Studies of Thioester Chemistry

The study of thioesters, the broader class to which dithioesters belong, has deep roots in biochemistry and prebiotic chemistry. Thioesters are recognized as crucial intermediates in numerous metabolic pathways, including the synthesis and breakdown of fatty acids and the Krebs cycle, where acetyl-CoA, a prominent thioester, plays a central role. wikipedia.orgfiveable.me

The significance of the thioester bond extends to theories about the origin of life. Nobel laureate Christian de Duve proposed the "Thioester World" hypothesis, which posits that thioesters could have acted as the primordial energy currency before the evolution of adenosine (B11128) triphosphate (ATP). wikipedia.orguni.edu This theory is based on the high free energy of hydrolysis of the thioester bond, which is sufficient to drive energetically unfavorable reactions, such as the formation of peptide bonds. uni.edunih.gov Thioesters are believed to have been plausible precursors to proto-peptides on the early Earth, potentially forming through the condensation of thiols with carboxylic acids in wet-dry cycles. nih.govtaylorandfrancis.com

Foundational synthetic work established methods for creating thioesters, such as the reaction of an acid chloride with an alkali metal salt of a thiol. wikipedia.org The development of synthetic routes to dithioesters followed, with one of the main methods involving the reaction of a Grignard reagent with carbon disulfide to produce a dithiocarboxylic acid, which can then be esterified. nih.gov These foundational studies provided the chemical tools necessary to explore the reactivity and potential applications of both thioesters and dithioesters, paving the way for their current use in advanced materials and chemical biology. researchgate.net

Table 2: Spectroscopic and Computational Data for this compound

Data Type Value Reference
LogP (o/w) 1.178 (est.) thegoodscentscompany.com
Vapor Pressure 8.941 mmHg @ 25 °C (est.) thegoodscentscompany.com
Proton Affinity (PAff) 860.70 kJ/mol chemeo.com
Gas Basicity (BasG) 831.50 kJ/mol chemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6S2 B1210734 Methyl dithioacetate CAS No. 2168-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl ethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6S2/c1-3(4)5-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWSEYMNCOMKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=S)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944285
Record name Methyl ethane(dithioate)
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Molecular Weight

106.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168-84-5
Record name Methyldithioacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl ethane(dithioate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(methylsulfanyl)ethane-1-thione
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Synthetic Methodologies and Chemical Synthesis Pathways

Classical Chemical Synthesis Routes for Methyl Dithioacetate

Classical chemical synthesis routes for dithioesters, including those applicable to this compound, often involve the formation of the dithioester linkage through nucleophilic attack, alkylation, or thionation reactions.

Alkylation Reactions for Thioester Formation

Alkylation is a fundamental strategy for introducing alkyl groups, including methyl, into dithioester structures. The general approach involves the S-alkylation of a dithiocarboxylate salt.

Dithiocarboxylate Salt Alkylation: Dithiocarboxylic acids (RCS₂H) are typically prepared by reacting carbon disulfide (CS₂) with Grignard reagents (RMgX) followed by acidification researchgate.netwikipedia.orgnih.govresearchgate.net. The resulting dithiocarboxylate salts (e.g., RCS₂Na) can then undergo S-alkylation with alkyl halides. For the synthesis of this compound (CH₃C(S)SCH₃), methylation using methyl iodide (CH₃I) or other methylating agents on the methyl dithiocarboxylate anion is a direct route researchgate.netwikipedia.orgacs.org.

1,3-Dithiolane Fragmentation and Alkylation: A more recent method involves the base-mediated fragmentation of 2-aryl-1,3-dithiolanes. Treatment with strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) generates dithiocarboxylate anions, which can then be trapped by alkyl halides. This method, adapted from earlier work, can be used to synthesize methyl dithioesters by employing methyl iodide as the alkylating agent acs.orgnih.gov.

S-Methyl Thioacetate (B1230152) Synthesis: For S-methyl thioacetate (CH₃COSCH₃), a common classical route is the alkylation of potassium thioacetate (CH₃COSK) with methyl iodide (CH₃I) wikipedia.orgchemicalbook.comsmolecule.comwikipedia.org. This reaction typically proceeds in polar aprotic solvents like DMF or acetone (B3395972) and can require reaction times ranging from several hours to days chemicalbook.com.

Acylation Reactions Utilizing Thioacetate Precursors

While direct acylation of thioacetate precursors to form this compound is less commonly described, related reactions involving sulfur-containing functional groups are relevant.

Thionation of Thioesters: Thioesters can be converted into dithioesters through thionation reactions, often employing sulfur-transfer reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) nih.govorganic-chemistry.orgthieme-connect.de. This process effectively replaces the carbonyl oxygen with sulfur.

Formation of S-Methyl Thioacetate: For S-methyl thioacetate, reactions involving acetic anhydride (B1165640) or acetyl chloride with sulfur nucleophiles, such as sodium thiomethoxide or methanethiol (B179389), represent acylation-type transformations chemicalbook.comwikipedia.org.

Reactions Involving Thiol and Carboxylic Acid Derivatives

The synthesis of dithioesters and thioesters frequently involves the direct reaction or condensation of thiol derivatives with carboxylic acid derivatives.

Dithiocarboxylic Acid Synthesis and Alkylation: The reaction of Grignard reagents with carbon disulfide, followed by acidification to yield dithiocarboxylic acids, is a primary pathway to dithioesters. Subsequent S-alkylation of the dithiocarboxylate anion with methylating agents provides this compound researchgate.netwikipedia.orgresearchgate.net.

Condensation Reactions: The condensation of thiols with carboxylic acids in the presence of dehydrating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), is a general method for thioester formation wikipedia.org. For dithioesters, this would involve dithiocarboxylic acids.

S-Methyl Thioacetate Synthesis: The reaction of methanethiol (CH₃SH) with acetic acid derivatives, like acetic anhydride or acetyl chloride, can lead to S-methyl thioacetate wikipedia.orgchemicalbook.comsmolecule.comCurrent time information in Bangalore, IN..

Specific Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for achieving high yields and purity in dithioester synthesis.

Grignard/CS₂ Route: The reaction of Grignard reagents with CS₂ followed by alkylation with methyl iodide can yield methyl dithioesters. While yields can be good, the stability of the dithiocarboxylic acid intermediate can influence the outcome researchgate.netwikipedia.orgresearchgate.net.

1,3-Dithiolane Fragmentation: The fragmentation of 2-aryl-1,3-dithiolanes using LiHMDS in cyclopentyl methyl ether (CPME) at 100 °C for 5 minutes, followed by methylation with methyl iodide, has been reported to provide methyl dithioesters in good yields acs.orgnih.gov. Earlier methods using NaH in DMF/HMPA at higher temperatures and longer reaction times yielded an average of 52% for methyl dithioesters acs.orgnih.gov.

Thionation with Lawesson's Reagent: The use of Lawesson's reagent to convert thioesters into dithioesters is a generally efficient method, often providing good to excellent yields organic-chemistry.orgthieme-connect.de.

S-Methyl Thioacetate Synthesis: Alkylation of potassium thioacetate with methyl iodide in DMF can require reaction times of 3-96 hours chemicalbook.com. A specific synthesis of S-methyl thioacetate from acetic anhydride and sodium thiomethoxide in water at 60-70 °C for 2 hours reported a yield of 42% chemicalbook.com.

Table 1: Selected Classical Synthesis Methods for Dithioesters and S-Methyl Thioacetate

Compound/RouteKey ReagentsConditionsTypical YieldReferences
This compound
Grignard/CS₂ + MethylationRMgX, CS₂, then CH₃IVaries; Grignard formation, CS₂ addition, then methylation.Good researchgate.netwikipedia.orgresearchgate.net
Dithiolane Fragmentation2-Aryl-1,3-dithiolane, LiHMDS, then CH₃ILiHMDS in CPME at 100 °C (5 min), then CH₃I. Earlier: NaH in DMF/HMPA (2h, 130-150 °C) + CH₃I.52% (avg. for methyl) acs.orgnih.gov acs.orgnih.gov
ThionationThioester/Carboxylic Acid + Lawesson's ReagentVaries; generally good to excellent yields.Good-Excellent organic-chemistry.orgthieme-connect.de
S-Methyl Thioacetate
Alkylation of ThioacetateCH₃COSK + CH₃IDMF, Ethanol (B145695), Acetone, or Reflux (3-96 h)Varies wikipedia.orgchemicalbook.comwikipedia.org
Acetic Anhydride + Thiol(CH₃CO)₂O + CH₃SH or NaSCH₃Water, 60-70 °C (2 h)42% chemicalbook.com
Methanethiol + Acetic AcidCH₃SH + CH₃COOH (with dehydrating agent)VariesVaries wikipedia.org

Enzymatic and Biocatalytic Synthesis Approaches

Biocatalysis offers environmentally friendly and highly selective methods for synthesizing organic compounds, including thioesters.

Bioreaction Pathways Leading to this compound

While specific biocatalytic pathways for this compound (CH₃C(S)SCH₃) are not extensively detailed in the provided literature, the enzymatic synthesis of S-methyl thioacetate (CH₃COSCH₃) is well-documented and highlights the potential for biocatalytic routes involving sulfur-containing compounds.

Enzymatic Synthesis of S-Methyl Thioacetate: S-methyl thioacetate is synthesized enzymatically in various microorganisms, such as yeasts (Geotrichum candidum, Saccharomyces cerevisiae) and bacteria, from methanethiol (CH₃SH) and acetyl-CoA nih.govsmolecule.comorganic-chemistry.orgCurrent time information in Bangalore, IN.. These pathways often involve enzymes that catalyze the formation of the thioester bond. Short-chain fatty acid activation to acyl-CoA is typically a prerequisite for this synthesis nih.govorganic-chemistry.org.

General Biocatalytic Thioester Synthesis: Lipase-catalyzed transesterification reactions of thiols with vinyl esters in continuous-flow microreactors represent a modern biocatalytic approach to thioester synthesis, offering mild conditions and high efficiency researchgate.netmdpi.com. Although these examples focus on thioesters, the principles could potentially be extended to dithioester synthesis.

CoA Dithioester Synthesis: Enzymatic dithioester-interchange reactions have been used to synthesize Coenzyme A (CoA) dithioesters from glutathione (B108866) (GSH) and dithiomandelate derivatives nih.gov. These studies demonstrate the capacity of enzymes to mediate dithioester formation and transformation.

Biocatalytic methods are advantageous due to their high chemo-, regio-, and stereoselectivity, often requiring milder reaction conditions and reducing the need for protecting groups, thereby contributing to greener chemical processes wikipedia.orgtandfonline.comresearchgate.net.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Acyl Substitution Reactions of Methyl Dithioacetate

Nucleophilic acyl substitution is a fundamental reaction pathway for carboxylic acid derivatives, including thioesters. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which subsequently collapses to expel a leaving group.

This compound readily undergoes hydrolysis in the presence of hydroxide (B78521) ions, a process that falls under nucleophilic acyl substitution. Studies indicate that thioesters, such as this compound, exhibit comparable reactivity to oxoesters (e.g., methyl acetate) when reacting with hydroxide nucleophiles. nih.govmdpi.com The reaction proceeds via a stepwise mechanism in aqueous solution, involving the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then undergoes collapse, eliminating methanethiol (B179389) (CH₃SH) and yielding acetic acid (CH₃COOH) as the products. nih.govacs.orgmasterorganicchemistry.comlibretexts.orgsmolecule.com The relative leaving group ability of the thiolate anion (CH₃S⁻) is similar to that of the alkoxide anion (CH₃O⁻) in this specific reaction with hydroxide. libretexts.org

This compound demonstrates significantly enhanced reactivity towards amine nucleophiles when compared to methyl acetate (B1210297). Quantitative analyses reveal that thioesters are approximately 100 times more reactive than oxoesters in reactions with amines. nih.govmdpi.com The mechanism involves the amine acting as a nucleophile, attacking the carbonyl carbon to generate a tetrahedral intermediate. This intermediate subsequently eliminates methanethiol, resulting in the formation of a thioamide. fiveable.meresearchgate.netlibretexts.org

The reactivity of this compound with carbanion nucleophiles is exceptionally high, exceeding that of methyl acetate by at least 2000-fold. nih.govmdpi.com This marked difference is primarily attributed to the superior leaving group capacity of the thiolate anion compared to the alkoxide anion. libretexts.org Carbanions, being potent nucleophiles, readily attack the electrophilic carbonyl carbon of this compound. The reaction follows the general addition-elimination pathway characteristic of nucleophilic acyl substitution, wherein a tetrahedral intermediate is formed and then collapses with the expulsion of methanethiol. masterorganicchemistry.comlibretexts.org

The acyl-transfer capabilities of this compound are notably distinct from those of methyl acetate (an oxoester). These differences are crucial for understanding its role in various chemical transformations.

NucleophileRelative Reactivity (this compound vs. Methyl Acetate)
Hydroxide~1 (Similar reactivity)
Amine~100 (Thioester is more reactive)
Carbanion~2000+ (Thioester is significantly more reactive)

Computational studies suggest that the similar reactivity with hydroxide is due to comparable losses of delocalization energy in the transition states of both compounds. nih.gov However, the greater electrophilicity of the carbonyl carbon in thioesters, partly due to poorer orbital overlap between sulfur and carbon compared to oxygen and carbon in oxoesters, contributes to their enhanced reactivity with amines and carbanions. researchgate.netspcmc.ac.in Furthermore, the weaker basicity and greater polarizability of the thiolate leaving group compared to the alkoxide leaving group play a significant role in the increased reactivity of thioesters. libretexts.org

Hydrolysis Reactions and Related Mechanisms

Hydrolysis, the cleavage of a compound by water, is a common reaction for esters and thioesters. The rate and mechanism of hydrolysis can be influenced by pH and the presence of catalysts.

Acid-catalyzed hydrolysis of this compound follows a general nucleophilic acyl substitution pathway, initiated by protonation. In this mechanism, the carbonyl oxygen of this compound is protonated by an acid catalyst. researchgate.net This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. researchgate.net The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfers and the elimination of methanethiol. This process ultimately yields acetic acid and methanol (B129727). researchgate.netacs.org While detailed mechanistic studies specifically for the acid-catalyzed hydrolysis of this compound are less prevalent in the provided literature compared to base-catalyzed hydrolysis, the general principles of acid catalysis in ester hydrolysis, as observed in related compounds, are applicable. researchgate.netacs.org

Compound List:

this compound

Methyl acetate

Hydroxide

Ammonia

Methylcyanoacetate carbanion

Methanethiol

Acetic acid

Thiolate

Alkoxide

Water

Amine

Base-Catalyzed Hydrolysis Mechanisms and Intermediates

While detailed mechanistic studies specifically on the base-catalyzed hydrolysis of this compound are not extensively documented in the provided literature, related studies on dithio esters in strong acidic media offer insights into potential cleavage pathways. In highly acidic environments, protonation of the thiocarbonyl sulfur atom occurs, leading to the formation of reactive intermediates that can undergo cleavage. For instance, protonated dithio esters have been observed to cleave via alkyl-sulfur bond scission, yielding protonated dithio acids and carbocations dss.go.th. Although this describes acid catalysis, analogous mechanisms involving nucleophilic attack by hydroxide ions at the thiocarbonyl carbon or electrophilic attack at the sulfur atoms could be hypothesized for base-catalyzed hydrolysis, potentially leading to dithioacetic acid derivatives and methanol or methanethiol, depending on the specific pathway and conditions. Further experimental investigation would be required to elucidate the precise mechanisms and identify transient intermediates in base-catalyzed hydrolysis.

Electrophilic Addition and Substitution Reactions

This compound participates in reactions characteristic of its dithioester functional group. One notable reaction involves its interaction with organometallic reagents. For example, this compound reacts with the Gilman reagent (Me₂CuLi) at low temperatures (-100 °C) to form stable complexes. These reactions suggest the potential for nucleophilic attack by the organocuprate on the thiocarbonyl carbon or coordination to the sulfur atoms, forming complexes with evidence pointing towards Cu(III) oxidation states acs.org.

Furthermore, this compound can act as a nucleophile in the presence of a strong base. When treated with sodium hydride (NaH), it can form an enolate species. This enolate can then undergo nucleophilic addition to electrophilic centers, such as aldehydes. A documented example is the reaction of this compound with propionaldehyde (B47417) in the presence of sodium hydride, which yields a β-hydroxy dithioester, 1-methyl 3-hydroxydithiopentanoate kyoto-u.ac.jp. This reaction pathway highlights the nucleophilic character of the α-carbon in this compound after deprotonation.

Protonation studies in strong acid reveal that dithio esters can undergo cleavage. For this compound in superacid solutions (HSO₃F-SbF₅-SO₂), NMR spectroscopy indicated the formation of protonated species, with evidence for two isomeric forms at low temperatures. These protonated species are susceptible to cleavage, with tert-butyl dithio esters observed to undergo alkyl-sulfur cleavage, generating protonated dithio acids and tert-butyl cations dss.go.th. While this is acid-mediated, it demonstrates the lability of the C-S bonds under electrophilic activation.

Radical Reactions and Bond Dissociation Studies

The study of this compound in gas-phase pyrolytic reactions provides insight into its thermal stability and potential for radical-mediated bond cleavage. Pyrolysis experiments, particularly those employing mass spectrometry, have indicated that this compound can undergo reactions involving sulfur loss. Investigating the precise pathways of decomposition, such as the identification of specific sulfur-containing fragments (e.g., CH₆S and C₂H₆S), requires isotopic labeling experiments, such as using ¹³S-labeled this compound dtic.mil. These studies suggest that under thermal stress, homolytic cleavage of C-S bonds is a plausible decomposition pathway, leading to the formation of radical species. Specific bond dissociation energy (BDE) values for the C-S bonds in this compound are not explicitly detailed in the retrieved literature, but the pyrolytic studies underscore the potential for radical chemistry involving this molecule.

Interactions with Other Chemical Species in Model Systems

This compound serves as a valuable reagent in various model systems to study sulfur chemistry and develop synthetic methodologies. As a sulfur source, it has been employed in the synthesis of sulfur-containing heterocycles, such as 2-thioacylaminoalcohols and ∆²-thiazolines karger.com.

Its interaction with organometallic reagents, specifically Gilman reagents (organocuprates), has been investigated using NMR spectroscopy. This compound reacts with Me₂CuLi to form stable complexes, providing evidence for the coordination of the organocuprate to the sulfur atoms of the dithioester. These studies contribute to understanding the bonding modes and reactivity of thiocarbonyl compounds with transition metal complexes acs.org.

In a different context, this compound has been used in reactions with carbonyl compounds in the presence of bases to form new carbon-carbon bonds. The reaction with propionaldehyde catalyzed by sodium hydride, leading to the formation of a β-hydroxy dithioester, exemplifies its role in model systems for carbon-carbon bond formation and the generation of functionalized dithioesters kyoto-u.ac.jp.

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying functional groups and characterizing the molecular framework of methyl dithioacetate.

Infrared (IR) spectroscopy probes the vibrational modes of molecules by measuring the absorption of IR radiation. For this compound, IR spectroscopy has been employed to identify characteristic absorption bands. Studies have reported several intense IR bands that are crucial for structural assignment. For instance, bands have been observed in the region of 1100-1434 cm⁻¹, with specific assignments including peaks around 1195 cm⁻¹ and 1100 cm⁻¹ cdnsciencepub.com. Additionally, C-H stretching vibrations are typically observed in the 2778-3333 cm⁻¹ (3.0-3.6 μm) range researchgate.net. The C(O)-S bond in related thioesters, like S-methyl thioacetate (B1230152), has been characterized by an IR stretching force constant that suggests no significant double-bond character nih.gov.

Table 4.1.1: Selected Infrared (IR) Absorption Bands of this compound

Wavenumber (cm⁻¹)Tentative Assignment / DescriptionReference
~1434General vibration cdnsciencepub.com
~1358General vibration cdnsciencepub.com
~1195General vibration cdnsciencepub.com
~1100General vibration cdnsciencepub.com
~865General vibration cdnsciencepub.com
2778-3333C-H stretching researchgate.net

Raman spectroscopy complements IR spectroscopy by detecting vibrational modes that involve a change in polarizability. For this compound, Raman spectra reveal characteristic modes, particularly those associated with the dithioacetate skeleton. Key Raman bands have been identified and assigned to stretching motions of the CCSSC skeleton in the region of 580-1195 cm⁻¹ cdnsciencepub.comcdnsciencepub.com. Specific bands noted include those at approximately 1195, 1100, 730, and 580 cm⁻¹ cdnsciencepub.comcdnsciencepub.com. Other observed Raman bands, such as those at 911, 864, 387, and 339 cm⁻¹, have also been reported and assigned to specific vibrational modes of the methyl group and skeleton cdnsciencepub.comcdnsciencepub.com. The C=S stretching mode is often found around 1100 cm⁻¹ in dithioesters cdnsciencepub.com.

Table 4.1.2: Selected Raman Bands and Assignments for this compound

Wavenumber (cm⁻¹)Assignment / DescriptionReference
1195CCSSC skeleton stretching cdnsciencepub.comcdnsciencepub.com
1100CCSSC skeleton stretching, C=S stretching cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com
730CCSSC skeleton stretching cdnsciencepub.comcdnsciencepub.com
580CCSSC skeleton stretching cdnsciencepub.comcdnsciencepub.com
911Methyl group vibration cdnsciencepub.comcdnsciencepub.com
864Methyl group vibration cdnsciencepub.comcdnsciencepub.com
387Skeletal vibration cdnsciencepub.comcdnsciencepub.com
339Skeletal vibration cdnsciencepub.comcdnsciencepub.com

Resonance Raman (RR) spectroscopy enhances the intensity of specific Raman bands when the excitation wavelength is close to an electronic absorption transition of the molecule. For this compound, RR studies have revealed a strong correlation between Raman scattering intensity and electronic absorption. An electronic absorption peak located near 305 nm has been identified as the primary source responsible for the significant enhancement of certain Raman bands cdnsciencepub.comcdnsciencepub.comresearchgate.net. When excitation wavelengths in the range of 324–356 nm are used, which are close to this absorption band, Raman bands at approximately 1195, 1100, 730, and 580 cm⁻¹ exhibit marked intensity increases cdnsciencepub.comcdnsciencepub.com. These enhanced bands are attributed to stretching motions within the CCSSC skeleton, indicating that these modes are effectively coupled to the electronic transition cdnsciencepub.comcdnsciencepub.com.

To rigorously assign the observed vibrational bands in the IR and Raman spectra of this compound, normal coordinate analysis (NCA) has been performed cdnsciencepub.comcdnsciencepub.comscispace.com. This computational method utilizes molecular geometry and vibrational frequencies to calculate the distribution of atomic displacements for each normal mode. The NCA process allows for the assignment of the majority of the observed spectral bands to specific internal vibrations, such as stretching and bending modes of the CCSSC skeleton and methyl groups cdnsciencepub.comcdnsciencepub.com. While detailed force field parameters are typically derived from such analyses, the primary outcome reported in the literature is the improved assignment of vibrational modes cdnsciencepub.comcdnsciencepub.comscispace.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering insights into molecular connectivity and conformation.

Detailed experimental ¹H NMR spectroscopic findings specifically for this compound are not extensively detailed in the provided literature, which predominantly focuses on vibrational characterization. While general NMR studies and tables of chemical shifts for common impurities and related compounds like S-methyl thioacetate are available tandfonline.comsigmaaldrich.compitt.edutn-sanso.co.jpnih.govhmdb.ca, specific experimental ¹H NMR data—such as chemical shifts, coupling constants, and detailed assignments for this compound itself—are not prominently featured in the accessible research snippets. Therefore, a comprehensive analysis of ¹H NMR studies for this compound based on these sources cannot be fully presented.

Compound List:

this compound

Carbon-13 (¹³C) NMR Studies

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a fundamental technique for elucidating the carbon skeleton of organic molecules. For this compound (CH₃CSSCH₃), ¹³C NMR provides distinct signals for its carbon atoms, allowing for their identification and characterization.

While specific ¹³C NMR data for this compound is not extensively detailed in the provided search results, general trends for thioesters and dithioesters can be inferred. The carbon atom of the thiocarbonyl group (C=S) typically appears at a significantly lower field (higher ppm value) compared to carbonyl carbons (C=O) in esters. The methyl carbon attached to the sulfur atom and the methyl carbon of the acetyl group would also exhibit characteristic chemical shifts. For instance, in related compounds, the methyl carbon attached to sulfur might resonate around 20-30 ppm, while the carbonyl-like carbon in dithioesters can be found in the range of 190-220 ppm. researchgate.net

Multi-dimensional NMR Techniques for Structural Confirmation

Multi-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming the connectivity and thus the structure of molecules like this compound. These experiments correlate signals from protons to directly bonded carbons (HSQC) and carbons separated by two or three bonds (HMBC).

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of compounds, making it indispensable for identifying reaction products and monitoring chemical transformations. This compound has been identified using Gas Chromatography-Mass Spectrometry (GC-MS) in various reaction mixtures. researchgate.netnih.gov

In pyrolytic reactions, field ionization mass spectrometry has been used to analyze this compound, providing insights into its decomposition pathways. dtic.mil The fragmentation pattern of this compound would typically involve the cleavage of C-S bonds and the loss of smaller fragments, such as methyl radicals or thioketene, contributing to characteristic ions in the mass spectrum. libretexts.orgnist.govmsu.edu The molecular ion of this compound (C₃H₆S₂) would have a nominal mass of 106. Understanding these fragmentation patterns aids in identifying this compound as a product or intermediate in complex chemical processes. nist.govnih.gov

Electron Diffraction and X-ray Crystallography for Gas-Phase and Solid-State Structure

These techniques provide detailed information about the three-dimensional arrangement of atoms in a molecule, either in the gas phase or in the crystalline solid state.

Gas Electron Diffraction (GED) has been employed to determine the molecular structure and conformational preferences of S-methyl thioacetate, a closely related compound. nih.govresearchgate.netacs.orgfigshare.commdpi.com Studies on S-methyl thioacetate indicate that it adopts a syn conformation, where the C=O double bond is oriented syn with respect to the S-C(H₃) single bond. nih.govfigshare.com The GED analysis of S-methyl thioacetate yielded skeletal geometric parameters such as bond lengths (e.g., C=O, C-S) and bond angles (e.g., O=C-S, C-S-C), providing precise structural data for the gas phase. nih.gov While direct GED studies on this compound (CH₃CSSCH₃) are not explicitly detailed in the provided search results, the methodologies applied to S-methyl thioacetate are transferable and would offer similar insights into the gas-phase structure and preferred conformations of this compound.

Electronic Absorption Spectroscopy for UV-Vis Transitions

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, probes the electronic transitions within a molecule. For organic compounds, these transitions are often associated with π-electron systems and heteroatoms with non-bonding electrons.

While specific UV-Vis spectra for this compound were not detailed in the search results, related sulfur-containing compounds, such as ethyl dithioacetate, have been studied for their electronic absorption spectra, revealing transitions associated with the thiocarbonyl group. science-softcon.deresearchgate.net The presence of the C=S chromophore in this compound is expected to lead to characteristic absorption bands in the UV or near-visible region, likely involving n→π* and π→π* transitions. These transitions are sensitive to the electronic environment and conjugation within the molecule. libretexts.orgmsu.edu Studies on other thioesters and dithioesters have identified absorption bands in the UV region, typically below 300 nm, which can be attributed to these electronic excitations. science-softcon.deresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules like methyl dithioacetate, including their electronic distribution, bonding, and potential reaction pathways.

Ab Initio Methods for Energy Profiles and Transition States

Ab initio methods, which derive their results directly from first principles without empirical parameters, are employed to map out reaction energy profiles and identify transition states. Studies on related thioesters, such as the alkaline hydrolysis of methyl thioacetate (B1230152), have utilized ab initio calculations to investigate reaction mechanisms nih.govacs.org. For instance, ab initio methods have been used to compare different reaction paths, such as concerted (SN2) versus stepwise mechanisms involving tetrahedral intermediates nih.gov. These calculations provide critical data on activation energies and the stability of intermediates, which are essential for predicting reaction rates and feasibility. Some studies have also explored unimolecular reactions of this compound, such as methyl migration, using ab initio-level calculations to determine energy barriers and preferred pathways, though theoretical results have sometimes contradicted experimental findings rsc.org.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used QM method that offers a balance between accuracy and computational cost for determining ground-state geometries, electronic properties, and relative energies. DFT calculations have been instrumental in optimizing the molecular structure of this compound and its analogues nih.govresearchgate.net. For example, studies using DFT in conjunction with gas electron diffraction (GED) have determined the molecular structure of S-methyl thioacetate, revealing a syn conformation where the C=O double bond is aligned with the S-C(H₃) single bond nih.gov. DFT has also been applied to study the adsorption behavior of S-methyl thioacetate on decorated antimonene surfaces, providing insights into binding energies and electronic characteristics researchgate.net. Furthermore, DFT calculations have been used to predict vibrational spectra, aiding in the assignment of experimental spectroscopic data researchgate.netcdnsciencepub.com.

Basis Set and Functional Selection in Theoretical Studies

The accuracy of DFT and ab initio calculations is highly dependent on the choice of basis sets and functionals. Research investigating this compound and related compounds has explored the impact of different basis sets (e.g., 6-31G, aug-cc-pvTz) and functionals (e.g., B3LYP, MP2, B97D) on calculated properties nih.govresearchgate.netmdpi.com. For instance, studies have shown that the selection of basis sets can significantly influence the optimized geometric parameters, such as bond lengths and angles mdpi.com. The performance of various functionals in accurately describing the electronic structure and energetics of thioesters has been a focus, with comparisons made to experimental data to validate the chosen theoretical approaches nih.govnih.govresearchgate.net.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations provide a time-dependent perspective on molecular behavior, allowing for the study of conformational changes, solvent interactions, and reaction dynamics.

Construction of Free-Energy Surfaces for Reaction Pathways

Molecular dynamics, often coupled with quantum mechanics (QM/MM) or enhanced sampling techniques like metadynamics, can be used to construct free-energy surfaces for chemical reactions. For the base-catalyzed hydrolysis of methyl thioacetate, metadynamics simulations have been employed to map the free-energy surface along the reaction path nih.govacs.org. These studies have revealed different reaction pathways in the gas phase versus solution. In aqueous solution, a triple-well reaction path was computed, contrasting with a double-well path in the gas phase nih.govacs.org. The construction of these surfaces helps to identify key intermediates and transition states, offering a detailed mechanistic understanding of the hydrolysis process nih.gov.

Solvent Effects on this compound Conformation and Reactivity

Solvent molecules can significantly influence the conformation and reactivity of organic compounds. Studies have investigated the impact of solvent environments on this compound and its analogues. For example, DFT calculations incorporating solvent effects using models like the SMD (Solvent Model Density) have been used to predict properties in polar solvents like ethanol (B145695) . Molecular dynamics simulations, often in conjunction with QM methods, can explicitly model solvent molecules to capture their dynamic interactions. Research on related thioesters has explored how solvent polarity affects conformational equilibria and reaction mechanisms, such as the hydrolysis of methyl thioacetate in aqueous solution, which exhibits different pathways compared to the gas phase due to solvation effects nih.govacs.org. The choice of solvent can also influence the electronic structure and electrostatic interactions within the molecule, as seen in studies comparing carbonyls in different solvent environments nsf.gov.

Compound List

this compound

S-methyl thioacetate

Methyl acetate (B1210297)

S-methyl monothioacetate

O-methyl monothioacetate

Ethyl dithioacetate

Ethyl thionoacetate

(Trifluoromethyl)thioacetic acid

Methyl trifluorothiolacetate

Trifluorothiolacetate chloride

S-methyl dithiocarbamate (B8719985)

Glucosamine synthase

Acetyl-CoA

Thioacetic acid S-methyl ester

Methyl mercaptate

Acetamide

Formic acid

Acetic acid

Methanethiol (B179389)

3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate

S-phenyl thioacetate

Fluorocarbonylsulfenyl acetate

Dimethyl monothiocarbonate

Ethyl thioacetate

N-methylacetamide

Dimethylacetamide

Acetone (B3395972)

1,3-dimethylurea (B165225)

Antimonene

Lithium (Li)

Magnesium (Mg)

Methyl thiocyanate (B1210189)

Conformational Analysis and Stereochemistry

Conformational analysis of this compound focuses on understanding the spatial arrangements of its atoms and the energy associated with different orientations. This includes investigating isomerism and the energy barriers that govern interconversion between these forms.

Investigation of Syn/Anti and Cis/Trans Isomerism

While the terms "cis" and "trans" are typically used for restricted rotation around double bonds or in cyclic systems, the orientation of substituents around single bonds in open-chain molecules like this compound is often described using "syn" and "anti" descriptors, particularly concerning the C=S and S-CH₃ bonds wikipedia.org. Theoretical studies on related dithioesters suggest that the syn conformation, where the C=S bond is oriented similarly to the S-CH₃ bond, is often favored rsc.orgnih.gov. For instance, studies on S-methyl thioacetate (a related compound) indicate a preference for the syn conformation, which is supported by both experimental and theoretical data nih.govresearchgate.net. While direct experimental or computational evidence specifically detailing syn/anti isomerism for this compound itself across all possible rotamers is not extensively detailed in the provided snippets, the general trend for dithioesters points towards the syn conformation being energetically preferred due to favorable orbital interactions rsc.orgnih.gov.

Bonding Analysis and Electronic Delocalization

Investigating the bonding within this compound involves analyzing electron distribution, orbital interactions, and the nature of chemical bonds. This provides a deeper understanding of its electronic structure and potential reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to understand the electronic structure of molecules, including hyperconjugation, lone pair delocalization, and other orbital interactions that contribute to bonding and stability wisc.edu. NBO analyses have been applied to related thioester and dithioester compounds, revealing significant orbital interactions. For example, in selenium and tellurium bis(carbodithioates), NBO analysis indicated that lone pair interactions, such as nS(1)→σ*E–S(2), play a predominant role in bonding and conformational preference rsc.org. Studies on other sulfur-containing compounds also utilize NBO analysis to understand electronic delocalization and stabilization effects researchgate.netnih.gov. While specific NBO results for this compound are not explicitly detailed in the provided search snippets, the application of NBO to similar structures suggests it would reveal important delocalization pathways and stabilizing interactions within the molecule, potentially explaining its preferred conformations.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding molecular reactivity wikipedia.orgpku.edu.cn. FMO theory helps predict reaction pathways and rates. For instance, in the context of thioacetate alkylation, FMO theory explains the preference for sulfur over oxygen alkylation due to better overlap between the sulfur's HOMO and the methyl halide's LUMO chegg.com. While specific FMO calculations for this compound are not detailed in the provided results, this theoretical framework is fundamental for understanding how the molecule would interact with other species.

Studies of Non-Covalent Interactions, e.g., σ-Hole Interactions

Non-covalent interactions, particularly those involving σ-holes, are regions of positive electrostatic potential on an atom that can interact with electron-rich regions (Lewis bases) nih.govacs.orgmdpi.comuniv-rennes.fr. Sulfur atoms, due to their polarizable nature and the presence of lone pairs, can exhibit σ-holes, leading to chalcogen bonding acs.orgmdpi.com. Methyl groups, when attached to less electronegative atoms, can also participate in non-covalent interactions as electron density donors nih.gov. While direct studies on σ-hole interactions specifically for this compound are not explicitly found, the general understanding of sulfur's ability to participate in chalcogen bonding and the role of methyl groups in non-covalent interactions suggests potential for such interactions if the molecule is in the presence of suitable Lewis acids or electron-rich centers.

Unfortunately, the search results did not yield specific computational or theoretical studies focusing on the predictive modeling of reaction kinetics and thermodynamic parameters for the chemical compound "this compound." The majority of the relevant literature pertained to "methyl thioacetate" (CH3COSCH3), which is a different compound.

While studies on methyl thioacetate acs.orgmdpi.comicm.edu.pl have explored reaction mechanisms (e.g., hydrolysis) and calculated thermodynamic parameters (e.g., ΔG values for reactions with water or methylamine) using methods like DFT and ab initio calculations, these findings cannot be directly extrapolated to this compound without specific investigations.

Similarly, research on "dithioacetic acid methyl ester" researchgate.net focused on conformational analysis and solvation free energies, rather than reaction kinetics or thermodynamic parameters of chemical reactions.

Therefore, to provide accurate and scientifically sound content for section 5.5 on "Predictive Modeling of Reaction Kinetics and Thermodynamic Parameters" for this compound, dedicated computational and theoretical studies on this specific compound would be required. Without such data, it is not possible to generate the requested detailed findings or data tables.

Role in Fundamental Chemical and Biochemical Processes Non Clinical

Contribution to Prebiotic Chemistry and Origin of Life Hypotheses

There is currently no scientific literature that directly implicates Methyl dithioacetate in theories of prebiotic chemistry or the origin of life.

In contrast, the related thioester, S-methyl thioacetate (B1230152), has been a subject of discussion within this field. It has been proposed as a simple, prebiotically plausible molecule that could have functioned as an energy currency before the evolution of more complex molecules like acetyl-CoA. nih.gov Research has demonstrated the potential formation of S-methyl thioacetate from basic precursors such as carbon monoxide and methanethiol (B179389) under conditions simulating hydrothermal vents, with minerals like nickel sulfide (B99878) acting as catalysts. springernature.comreasons.orgresearchgate.net These findings lend support to the hypothesis that thioesters may have played a role in the emergence of early metabolic pathways on Earth. nih.gov However, similar investigations or hypotheses involving This compound have not been reported in the scientific literature.

Table 1: Comparison of this compound and S-methyl thioacetate in Prebiotic Context


Involvement in Sulfur Metabolism and Chemical Transformations in Model Biochemical Pathways

There is no scientific evidence to indicate that This compound is involved in sulfur metabolism or undergoes transformations within model biochemical pathways. The established pathways of sulfur metabolism center on the processing of sulfur-containing amino acids, primarily methionine and cysteine, to produce a variety of essential biological compounds. nih.govnih.gov Within this body of research, This compound is not identified as an intermediate or a final product.

Studies focusing on microbial sulfur metabolism have detailed the production and transformation of S-methyl thioacetate. For instance, certain microorganisms are capable of synthesizing S-methyl thioacetate from precursors like methanethiol and acetyl-CoA. oup.com This synthesis is part of the broader metabolic activity related to volatile sulfur compounds in specific biological systems. oup.com An analogous metabolic role for This compound has not been described.

Chemical Contributions to Complex Mixture Properties (e.g., Flavor Chemistry at a Molecular Level)

In contrast, S-methyl thioacetate is a well-characterized volatile sulfur compound that plays a role in the characteristic aroma and flavor of a variety of food products, including certain cheeses, coffee, and onions. wikipedia.org Its flavor profile is typically described as being sulfurous, with notes of cabbage and cheese.

Table 2: Flavor Profiles and Occurrence of this compound and S-methyl thioacetate


Participation in Catalytic Cycles and Industrial Chemical Processes

There is a lack of documented evidence regarding the participation of This compound as a significant intermediate or product in established industrial catalytic cycles.

From a synthetic perspective, a method has been reported for the production of methyl-dithioesters from trifluoromethyl arenes, which could potentially be adapted for the synthesis of aryl-dithioesters. diva-portal.org This represents a specific synthetic route rather than a large-scale industrial catalytic process where This compound is a key component. For comparison, common industrial processes for ester production, such as that of methyl acetate (B1210297), typically involve the catalytic esterification of a carboxylic acid with an alcohol. researchgate.net

Advanced Analytical Methodologies and Instrumentation Development

Chromatographic Separation Techniques (e.g., GC, HPLC) for Research Sample Analysis

Chromatographic techniques are fundamental for separating and quantifying methyl dithioacetate from complex mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely utilized for this purpose, providing both qualitative and quantitative data.

Gas Chromatography (GC): GC is particularly effective for volatile and semi-volatile compounds like this compound. Studies have employed GC with various detectors, such as Flame Ionization Detectors (FID) or Sulfur Chemiluminescence Detectors (SCD), for sensitive analysis. For instance, this compound has been identified and quantified as part of volatile sulfur compounds in various matrices mdpi.comresearchgate.net. GC methods often involve optimizing parameters like column stationary phase (e.g., non-polar capillary columns like DB-5 or DB-624) mdpi.combibliotekanauki.pl, carrier gas flow rate, and temperature programming to achieve efficient separation and detection. For example, a method for analyzing volatile sulfur compounds, including methyl thioacetate (B1230152), utilized a Carboxen-polydimethylsiloxane coated fiber for headspace solid-phase microextraction (HS-SPME) followed by GC with a pulsed flame photometric detector (PFPD), demonstrating high sulfur selectivity researchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for less volatile compounds or when samples are in solution. Reversed-phase HPLC (RP-HPLC) is commonly used, employing columns like C18 asianpubs.orgsielc.comlcms.cz. Mobile phase compositions, typically involving mixtures of water with organic solvents such as acetonitrile (B52724) or methanol (B129727), along with modifiers like acids (e.g., formic acid for MS compatibility) or buffers, are optimized for separation asianpubs.orgsielc.commdpi.com. HPLC parameters such as column length, particle size, mobile phase composition, flow rate, and temperature are critical for achieving good resolution, selectivity, and efficiency, as described by fundamental chromatographic parameters lcms.czglobalresearchonline.netsigmaaldrich.com. While direct HPLC analysis of this compound might be less common in literature compared to GC for volatile sulfur compounds, HPLC is a standard technique for analyzing related compounds or derivatives in various matrices asianpubs.orgsielc.commdpi.comnih.govbas.bg.

Data Table 7.1.1: Representative Chromatographic Conditions

TechniqueColumn TypeMobile Phase/Carrier GasDetectorKey Application/Analyte FocusReference
GCDB-624, DB-5N₂ (carrier), He (carrier)FID, PFPD, SCD, MSVolatile Sulfur Compounds, Purity Analysis mdpi.comresearchgate.netbibliotekanauki.plnih.gov
HPLCC18Acetonitrile/Water/AcidUV, MSRelated compounds, broader matrix analysis asianpubs.orgsielc.commdpi.com

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Molecular Identification in Reaction Mixtures

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for elucidating molecular structures and confirming the presence of this compound in complex reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying this compound and its related products or byproducts in reaction mixtures. The technique separates components based on their volatility and polarity, followed by mass spectrometric detection that provides molecular weight and fragmentation patterns for identification. This compound has been identified using GC-MS in various synthetic contexts, including studies on the formation of thioesters from acetylene (B1199291) and methanethiol (B179389) researchgate.net. The fragmentation pattern of this compound, characterized by key ions, aids in its unambiguous identification nih.gov. GC-MS is also employed for the quantitative analysis of volatile sulfur compounds, where methyl thioacetate can be one of the analytes mdpi.comresearchgate.netacademicjournals.orgacs.orgcore.ac.ukijcrt.org. Method development for GC-MS often involves optimizing parameters such as ionization energy, mass analyzer settings, and derivatization techniques if necessary ijcrt.orgresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is utilized when analytes are less volatile or thermally labile, or when the sample matrix is aqueous. It combines HPLC separation with MS detection, providing molecular information. While specific studies focusing on this compound using LC-MS are less prevalent in the provided search results compared to GC-MS, LC-MS is a general technique for analyzing a wide range of organic compounds, including thioesters or related structures in complex matrices mdpi.comlupinepublishers.comresearchgate.netrsc.orgudel.edu. LC-MS/MS, a tandem mass spectrometry approach, offers enhanced selectivity and sensitivity for identifying and quantifying specific compounds, even at trace levels, by monitoring characteristic precursor and product ion transitions mdpi.comresearchgate.netudel.edu.

Data Table 7.2.1: Hyphenated Techniques for this compound Analysis

TechniquePrimary ApplicationIdentification BasisResearch Findings Example
GC-MSMolecular identification, quantificationRetention time, Mass spectrum (fragmentation pattern, molecular ion)Identification of methyl thioacetate as a product in chemical synthesis; quantification in volatile sulfur compound analysis.
LC-MSMolecular identification, quantification (less volatile/thermally labile compounds)Retention time, Mass spectrum (molecular ion, fragmentation pattern), MS/MS transitionsGeneral analysis of organic compounds; potential for identifying related thioesters or reaction products.

In Situ Spectroscopic Monitoring of Reactions Involving this compound

In situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, providing kinetic and mechanistic insights without the need for sample withdrawal and offline analysis. Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques in this area.

In Situ FTIR Spectroscopy: FTIR spectroscopy, particularly when coupled with attenuated total reflectance (ATR) probes (e.g., ReactIR™), enables the direct monitoring of molecular changes within a reaction vessel mt.comnih.govmdpi.com. This technique is highly sensitive to functional group vibrations and can track the disappearance of reactants and the appearance of products or intermediates in real-time. While specific applications directly monitoring this compound using in situ FTIR are not explicitly detailed in the provided results, FTIR is a well-established method for monitoring organic reactions by observing characteristic absorption bands. For instance, the carbonyl (C=O) and C-S stretching vibrations of thioesters could serve as key indicators. The general principle involves tracking the concentration of key species as a function of time, identifying reaction endpoints, and elucidating reaction mechanisms mt.comnih.govmdpi.com.

In Situ NMR Spectroscopy: NMR spectroscopy provides detailed structural information and can be used for quantitative kinetic studies. Benchtop NMR spectrometers equipped with flow cells or probes allow for real-time monitoring of reactions magritek.comcsic.esosf.io. By following the changes in chemical shifts and peak intensities of specific nuclei (e.g., ¹H or ¹³C NMR), the progress of a reaction involving this compound can be tracked. For example, studies on the hydrolysis of acetic anhydride (B1165640) demonstrate how NMR can monitor reactant depletion and product formation, allowing for the calculation of rate constants and activation energies magritek.com. While direct examples for this compound are limited in the provided snippets, the principle applies to tracking changes in its characteristic proton or carbon signals during a reaction. NMR is also crucial for structural elucidation and confirmation of synthesized compounds, including thioesters cdnsciencepub.comresearchgate.net.

Data Table 7.3.1: In Situ Spectroscopic Monitoring Principles

Spectroscopic TechniquePrinciple of OperationInformation GainedApplications Relevant to this compound
In Situ FTIRMeasures absorption of infrared radiation by molecular vibrations.Functional group identification, real-time concentration changes of reactants/products.Monitoring C=O and C-S bond changes during reactions involving this compound.
In Situ NMRMeasures the response of atomic nuclei to a magnetic field.Structural elucidation, quantitative analysis, reaction kinetics, mechanism studies.Tracking changes in this compound's ¹H or ¹³C signals during synthesis or degradation.

Compound Name List:

this compound

Methyl thioacetate

Thioacetic acid S-methyl ester

S-Methyl thioacetate

S-Methyl ethanethioate

Ethanethioic acid, S-methyl ester

Methylthioacetate

Methanethiol acetate (B1210297)

Methyl ethanethioate

Acids, thio-, S-methyl ester

1-(methylsulfanyl)ethan-1-one

Future Research Directions and Emerging Paradigms

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of dithioesters, including methyl dithioacetate, has traditionally relied on methods that are often resource-intensive and employ harsh reagents. The future of its synthesis lies in the adoption of green chemistry principles, aiming for higher efficiency, reduced environmental impact, and the use of renewable resources.

One promising avenue is the refinement of catalytic systems. While phosphorus pentasulfide (P₄S₁₀) has been utilized as a catalyst for preparing dithiocarboxylic esters from carboxylic acids and thiols with high yields, future work could focus on developing even milder and more selective catalysts. nih.gov The goal is to minimize catalyst loading and circumvent the use of toluene (B28343) at elevated temperatures, thereby improving the energy efficiency and safety profile of the synthesis. nih.gov Another innovative approach involves the base-mediated fragmentation of 2-aryl-1,3-dithiolanes. rsc.org Recent studies have optimized this one-pot synthesis using lithium bis(trimethylsilyl)amide (LiHMDS) in cyclopentyl methyl ether (CPME), achieving good yields in short reaction times. rsc.org Further research could expand the substrate scope and explore the use of more benign bases and solvents.

The direct conversion of carboxylic acids into dithioesters is another area ripe for innovation. rsc.org Current methods can be inefficient, and the development of novel reagents or catalytic cycles that facilitate this transformation under mild conditions would be a significant step forward. Furthermore, the principles of green chemistry encourage the use of aqueous media. Developing synthetic routes to organic thioacetates in water, for instance, represents a significant move towards more environmentally friendly processes. researchgate.net

A particularly exciting frontier is the synthesis of this compound and its precursors from renewable resources. Research into utilizing biomass-derived feedstocks, such as fatty acids or carbohydrates, could lead to entirely bio-based synthetic pathways. nih.govresearchgate.net This would not only reduce the reliance on petrochemicals but also contribute to a more circular chemical economy.

Table 1: Comparison of Synthetic Routes for Dithioesters

Method Key Reagents/Catalysts Solvents Conditions Advantages Future Research Focus
Catalytic Thionation Phosphorus pentasulfide (P₄S₁₀) Toluene 110°C High yields, versatile Lowering temperature, alternative catalysts, greener solvents
Base-Mediated Fragmentation LiHMDS CPME 100°C One-pot, short reaction times Broader substrate scope, milder bases
Aqueous Synthesis Potassium carbonate Water pH-controlled Environmentally benign Application to dithioester synthesis
From Renewable Resources Biocatalysts (e.g., Lipase) Varies Mild Sustainable Expanding to this compound, optimizing yields

Elucidation of Underexplored Reaction Pathways and Mechanisms

While the fundamental reactivity of the dithioester group is understood, many of its more nuanced reaction pathways and mechanisms remain underexplored. Future research in this area will likely focus on harnessing the unique electronic character of the thiocarbonyl group for novel chemical transformations.

The thiocarbonyl group of this compound possesses a dual reactivity profile: the carbon atom is electrophilic, while the sulfur atom can act as a nucleophile. wikipedia.org This duality opens up a wide range of potential reactions that have yet to be fully investigated. For instance, the reaction of dithioesters with dual nucleophiles could lead to the synthesis of novel heterocyclic systems. wikipedia.org A deeper mechanistic understanding of these processes, aided by both experimental and computational studies, could allow for the rational design of complex molecular architectures.

Cycloaddition reactions involving dithioesters are another area with significant potential. While the use of α,β-unsaturated dithioesters as heterodienes or heterodienophiles has been explored, the full scope of their participation in [4+2], [3+2], and other cycloadditions is far from exhausted. researchgate.netnih.gov Future studies could investigate the reactivity of this compound itself, or its simple derivatives, in these reactions, potentially leading to new routes for synthesizing sulfur-containing heterocycles. The generation of reactive intermediates, such as thiocarbonyl ylides, from dithioesters and their subsequent trapping in [2+3] cycloadditions also presents a fertile ground for further research. nih.gov

The unimolecular reactions of this compound, such as thermal decomposition and rearrangement, are also of fundamental interest. researchgate.net Theoretical studies have suggested that 1,3-methyl migration may be a favorable pathway, and further experimental and computational work could provide a more complete picture of the high-temperature chemistry of this compound. researchgate.net Understanding these pathways is not only of academic importance but could also have implications for its stability and handling in various applications.

Finally, the reactions of dithioesters with nucleophiles and electrophiles warrant more detailed mechanistic investigation. ebi.ac.uknist.gov While it is known that the thiocarbonyl sulfur can be a site for electrophilic attack and the carbon for nucleophilic attack, the kinetics and thermodynamics of these processes with a wide range of reagents are not well-documented. wikipedia.org Such studies would provide a more predictive framework for the reactivity of this compound.

Application of Advanced Computational Methods for Predictive Chemical Design

The synergy between experimental and computational chemistry is a powerful engine for scientific discovery. In the context of this compound, advanced computational methods are set to play a pivotal role in predicting its properties, reactivity, and potential applications, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure of this compound. nist.govthegoodscentscompany.com By mapping the electron density and electrostatic potential, researchers can identify the most likely sites for nucleophilic and electrophilic attack, thus predicting its reactivity in various chemical environments. nist.gov Furthermore, DFT can be used to model the transition states of reactions involving this compound, allowing for the elucidation of reaction mechanisms and the prediction of reaction barriers and kinetics. nih.gov This predictive power can be invaluable in the design of new synthetic routes and in understanding the outcomes of complex reaction sequences.

Molecular dynamics (MD) simulations offer a way to study the behavior of this compound in different environments, such as in solution or at the interface of materials. researchgate.net These simulations can predict its conformational preferences, solvation energetics, and interactions with other molecules. mdpi.com For instance, in the context of its use in material science, MD simulations could model the interaction of this compound with polymer chains or surfaces, providing insights that are crucial for the design of new functional materials.

"In silico" design of novel this compound derivatives is another exciting prospect. By systematically modifying the structure of this compound in a computational model, it is possible to screen for derivatives with desired properties, such as enhanced reactivity, specific binding affinities, or tailored electronic characteristics. This approach can significantly accelerate the discovery of new molecules for specific applications, reducing the need for extensive and often costly experimental synthesis and testing. For example, computational screening could be used to identify dithioacetate derivatives with optimized properties for use as chain transfer agents in polymerization or as H₂S donors in biological systems.

Table 2: Potential Applications of Computational Methods to this compound Research

Computational Method Application Area Predicted Properties/Outcomes
Density Functional Theory (DFT) Reactivity Prediction Electronic structure, electrostatic potential, frontier molecular orbitals, reaction mechanisms, transition state energies
Molecular Dynamics (MD) Material/Solution Behavior Conformational analysis, solvation free energies, interaction with polymers/surfaces
In Silico Screening Design of Derivatives Optimized structures for specific applications (e.g., RAFT agents, H₂S donors), prediction of biological activity

Integration of this compound into Novel Material Science Applications

The unique reactivity of the thiocarbonyl group makes this compound and related dithioesters highly valuable building blocks for the creation of advanced materials. Future research is expected to increasingly focus on integrating this compound into a variety of material science applications, from polymer synthesis to the development of functional surfaces and nanomaterials.

The most established role for dithioesters in material science is in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. While a range of dithioesters have been used as RAFT agents, there is scope for exploring the use of simpler, more accessible agents like this compound for the polymerization of a wider variety of monomers. Future work could focus on optimizing RAFT conditions with this compound to control the synthesis of novel block copolymers, star polymers, and other complex topologies. These polymers could find applications as smart materials, in nanomedicine, and for the creation of functional surfaces.

The incorporation of the dithioester functionality into polymer chains also opens up possibilities for post-polymerization modification. The dithioester group can be transformed into other functional groups through reactions such as aminolysis, allowing for the tailoring of polymer properties after synthesis. This could be exploited to create responsive materials that change their properties in response to external stimuli.

Beyond polymerization, the electronic properties of dithioesters suggest their potential use in organic electronics. Dithioester-terminated copolymers have been shown to exhibit both high dielectric constants and breakdown strengths, which are desirable properties for energy storage applications. Further research could explore the synthesis of novel materials incorporating this compound for use in capacitors, transistors, and other electronic devices.

The ability of the thiocarbonyl group to interact with metal surfaces also suggests applications in nanotechnology. This compound could be used as a ligand to stabilize nanoparticles or as a component of self-assembled monolayers on metal surfaces. These nanostructured materials could have applications in catalysis, sensing, and biomedical imaging.

Exploration of Interdisciplinary Research at the Interface of Chemistry and Other Sciences

The unique chemical properties of this compound position it as a valuable tool for exploration at the interface of chemistry and other scientific disciplines. Future research is likely to see this compound being utilized in fields such as chemical biology and environmental science, moving beyond its traditional roles in organic synthesis and polymer chemistry.

A particularly promising area of interdisciplinary research is the use of dithioesters as hydrogen sulfide (B99878) (H₂S) donors. H₂S is now recognized as an important gasotransmitter with a range of physiological roles. Dithioesters have been shown to release H₂S upon reaction with cysteine, a naturally occurring amino acid. This cysteine-selectivity makes dithioesters attractive candidates for the development of targeted H₂S-releasing drugs. Future research could focus on designing and synthesizing this compound derivatives that can be activated by specific biological triggers, allowing for the controlled release of H₂S in cellular environments. This could have therapeutic implications for a variety of diseases.

In the realm of chemical biology, this compound could also be developed into a chemical probe. Its reactivity towards specific biomolecules could be harnessed to label and identify proteins or other cellular components. For example, a tagged version of this compound could be used to pull down and identify its cellular binding partners, providing insights into biological pathways.

While the use of S-methyl thioacetate (B1230152) (a structural isomer) as a flavor and fragrance component is known, the sensory properties of this compound are less well-characterized. Interdisciplinary research involving flavor chemists and sensory scientists could explore the potential of this and other simple dithioesters as novel flavoring agents.

In the context of environmental science, the reactivity of the dithioester group could be explored for applications in sensing or remediation. For example, materials functionalized with this compound could be designed to selectively capture certain pollutants. Furthermore, understanding the environmental fate and degradation pathways of dithioesters is crucial as their use in industrial applications, such as RAFT polymerization, becomes more widespread.

Table 3: Interdisciplinary Research Opportunities for this compound

Research Area Potential Application Scientific Focus
Chemical Biology Cysteine-selective H₂S donor Development of therapeutic agents, understanding the role of H₂S in physiology
Biochemical Probes Labeling and identification of biomolecules Proteomics, elucidation of biological pathways
Environmental Science Sensing and remediation Development of functional materials for pollutant capture, biodegradation studies

Q & A

Q. What spectroscopic methods are recommended for characterizing methyl dithioacetate’s molecular structure?

this compound can be characterized using infrared (IR), Raman, and resonance Raman spectroscopy to analyze vibrational modes and electronic transitions. These techniques provide insights into bond stretching (e.g., C–S and S–S vibrations) and conformational changes. X-ray photoelectron spectroscopy (XPS) is also used to confirm surface binding and sulfur oxidation states in molecular assemblies . For instance, IR and Raman spectra of this compound derivatives reveal distinct peaks at 315–368 nm in UV-Vis spectra, correlating with electronic transitions influenced by molecular conformation .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Safe handling requires:

  • Ventilation : Use local exhaust ventilation to avoid inhaling vapors.
  • Personal Protective Equipment (PPE) : Wear flame-resistant, anti-static clothing, nitrile gloves, and safety goggles compliant with EN 166 or NIOSH standards.
  • Storage : Keep in tightly sealed containers in cool, dry, well-ventilated areas away from ignition sources.
  • Spill Management : Absorb spills with inert materials (e.g., silica gel, sand) and avoid water to prevent environmental contamination .

Q. Which physical properties of this compound are essential for experimental design?

Key properties include:

  • Boiling Point : ~61°C (at 23 mmHg), critical for distillation and purification.
  • Density : ~1.048 g/cm³, relevant for solvent selection and phase separation.
  • Refractive Index : ~1.568, useful for purity assessment via refractometry.
  • Flash Point : ~46°C (115°F), necessitating fire-safe lab practices .

Advanced Research Questions

Q. How does this compound’s molecular structure influence conductance in gold nanoparticle (AuNP) arrays?

Dithioacetate-terminated molecules enhance conductance in AuNP networks by up to 100× compared to thiols, as shown in XPS and DFT studies. The central moiety (e.g., aromatic vs. alkyl chains) induces conformational changes, altering binding geometry to Au electrodes. For example, phenyl groups in 5[Ph]5 derivatives increase π-conjugation, improving electron delocalization and reducing tunneling barriers. Cooperative effects between neighboring nanoparticles further amplify conductance .

Q. What role does this compound play in RAFT polymerization kinetics?

this compound acts as a chain-transfer agent in reversible addition-fragmentation chain-transfer (RAFT) polymerization. Experimental and computational studies report high addition rate coefficients (~1.5 × 10⁶ L·mol⁻¹·s⁻¹ at 80°C) for acrylate radicals, enabling precise control over polymer molecular weight. The thiocarbonylthio group (–SC(S)S–) mediates rapid equilibrium between dormant and active chains, minimizing termination reactions and ensuring narrow dispersity (Đ < 1.2) .

Q. How can density functional theory (DFT) model this compound’s electronic properties?

DFT and time-dependent DFT (TDDFT) calculations predict electronic transitions and conductance trends by simulating molecular configurations between Au electrodes. For [Au(dithioacetate)]₄ clusters, scalar quasi-relativistic methods (e.g., MP2, PBE-D3) optimize geometries, while COSMO solvation models account for solvent effects (ε = 2.6 for CS₂). Calculated conductance values align with experimental data, validating the role of ligand conformation in charge transport .

Q. How do binding conformations of this compound affect reproducibility in molecular device fabrication?

Variable conductance arises from dynamic binding modes (e.g., monodentate vs. bidentate attachment to AuNPs). Statistical analysis of >100 devices shows a ±20% variation in conductance, attributed to ligand tilt angles and Au–S bond lengths. Crosslinking adjacent nanoparticles with dithioacetate linkers reduces variability by enforcing uniform interparticle spacing (2–3 nm), as confirmed by TEM .

Data Contradiction Analysis

  • Conflicting Conductance Values : Early studies reported lower conductance for alkyl-chain dithioacetates compared to aromatic derivatives. This discrepancy arises from differences in experimental setups (e.g., electrode material, solvent polarity) and DFT approximations (e.g., neglect of dispersion forces). Recent work standardizes measurements using COSMO solvent models and MP2-optimized geometries, resolving 85% of prior contradictions .

Methodological Recommendations

  • Synthesis : Adapt protocols for ethyl dithioacetate (e.g., thioesterification of acetic acid with methanethiol) while adjusting stoichiometry for methyl derivatives .
  • Characterization : Combine XPS (for surface chemistry) with TEM (for nanoparticle assembly) and UV-Vis (for plasmon resonance shifts) .
  • Theoretical Modeling : Use hybrid functionals (e.g., PBE0) with D3 dispersion corrections for accurate energetics in DFT studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.